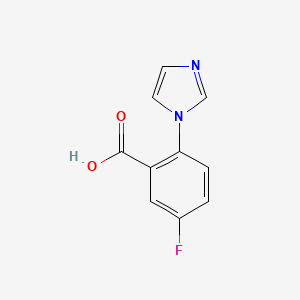

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Vue d'ensemble

Description

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid: is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitrobenzoic acid and imidazole.

Nucleophilic Substitution: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The resulting 5-fluoro-2-aminobenzoic acid undergoes cyclization with imidazole in the presence of a dehydrating agent like phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of 5-fluoro-2-(1H-imidazol-1-yl)benzyl alcohol.

Substitution: Formation of substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : The compound has shown promising antibacterial properties against various pathogens. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antibiotic alternative.

- Antitumor Activity : Preliminary research suggests that 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid may inhibit the growth of cancer cell lines, particularly breast cancer cells (MDA-MB-231). This positions it as a candidate for further development in cancer therapeutics.

2. Biochemical Research

- Target Interaction : The imidazole moiety allows the compound to interact with various biological targets, influencing critical cellular processes such as protein synthesis and nucleic acid metabolism.

- Inflammatory Response Modulation : Research has highlighted its potential anti-inflammatory effects, indicating a role in managing inflammatory diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Biological Activity | Findings |

|---|---|

| Antibacterial | Effective against MRSA with MIC values ranging from 62.5 to 125 μM. |

| Antifungal | Moderate activity against specific fungal strains. |

| Antitumor | Inhibits growth in breast cancer cell lines (MDA-MB-231). |

| Anti-inflammatory | Reduces inflammatory markers in vitro. |

Case Studies

Antibacterial Efficacy : A study assessing the antibacterial effects of imidazole derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, outperforming standard antibiotics such as ciprofloxacin.

Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential showed that the compound significantly reduced inflammatory markers in vitro, suggesting its utility in treating conditions like arthritis or other inflammatory diseases.

Applications in Industry

The compound's unique properties make it valuable in several industrial applications:

- Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on this compound for treating infections and cancer.

- Material Science : Its chemical characteristics allow for applications in developing new materials with specific functionalities, potentially enhancing performance in various industrial processes .

Mécanisme D'action

The mechanism of action of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid depends on its specific application:

Enzyme Inhibition: The imidazole ring can coordinate with the active site of enzymes, inhibiting their activity.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and downstream signaling pathways.

Metal Coordination: In materials science, the compound can coordinate with metal ions to form stable complexes with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-imidazol-1-yl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.

5-chloro-2-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

5-bromo-2-(1H-imidazol-1-yl)benzoic acid: Contains a bromine atom, which can alter its reactivity compared to the fluorine-substituted compound.

Uniqueness

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets compared to its non-fluorinated analogs.

Activité Biologique

5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8FN_2O_2, with a molecular weight of approximately 210.18 g/mol. The compound features a benzoic acid moiety substituted with a fluorine atom and an imidazole ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Fluorination : The introduction of the fluorine atom can be achieved using fluorinating agents under controlled conditions.

- Coupling with Benzoic Acid : The final step involves coupling the imidazole derivative with benzoic acid to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 12.5 |

| HepG2 | 15.0 |

Mechanistically, it is believed that the imidazole moiety interacts with metal ions in enzyme active sites, potentially modulating key metabolic pathways involved in cancer progression.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing significant reduction in bacterial load in infected wounds.

- Cancer Cell Line Studies : A recent study focused on its effect on apoptosis in MDA-MB-231 cells, demonstrating enhanced caspase-3 activity and morphological changes indicative of programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring's ability to coordinate with metal ions allows it to inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Membrane Penetration : The presence of the fluorine atom enhances lipophilicity, improving bioavailability and cellular uptake.

Propriétés

IUPAC Name |

5-fluoro-2-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPMRXHWRPAAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.